molecular formula C19H26N4O3S B6564396 N-(2,4-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 921566-06-5

N-(2,4-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B6564396
CAS No.: 921566-06-5
M. Wt: 390.5 g/mol
InChI Key: OAAIAKYWIUMMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide is a structurally complex molecule featuring a 1H-imidazole core substituted with a hydroxymethyl group at position 5, a propan-2-yl carbamoylmethyl group at position 1, and a sulfanyl-linked acetamide moiety at position 2. The 2,4-dimethylphenyl group attached to the acetamide nitrogen introduces steric and electronic effects that influence solubility and target binding.

Properties

IUPAC Name

2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-12(2)21-17(25)9-23-15(10-24)8-20-19(23)27-11-18(26)22-16-6-5-13(3)7-14(16)4/h5-8,12,24H,9-11H2,1-4H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAIAKYWIUMMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC(C)C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic compound with potential biological activity. It belongs to a class of compounds that have been investigated for various pharmacological properties, including anticancer, antimicrobial, and antifungal activities. This article reviews the current understanding of its biological activity based on diverse research findings.

  • Molecular Formula : C19H26N4O3S
  • Molecular Weight : 390.5 g/mol
  • IUPAC Name : 2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

In vitro studies have shown that compounds related to this structure exhibit significant cytotoxicity against several cancer cell lines. For example, related imidazole derivatives have demonstrated IC50 values ranging from 2.38 to 8.13 µM against cervical and bladder cancer cell lines, indicating potent anticancer activity compared to standard chemotherapeutic agents like cisplatin, which has an IC50 of 0.24–1.96 µM .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5lSISO (cervical)2.38–3.77Induces apoptosis
Compound 5mSISO (cervical)3.42–5.59Induces apoptosis
CisplatinSISO (cervical)0.24–1.96DNA cross-linking

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of similar compounds. In a study evaluating substituted imidazole derivatives, it was found that certain compounds exhibited higher antifungal activity compared to antibacterial effects . The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Case Studies

  • Cytotoxicity Evaluation : A study involving a library of imidazole derivatives assessed their cytotoxic effects on a panel of human cancer cell lines. The results indicated that specific structural modifications significantly enhanced their anticancer potency .
  • Apoptosis Induction : In experiments with compound 5m, it was observed that increasing concentrations led to a higher percentage of early apoptotic cells in the SISO cell line, suggesting a dose-dependent induction of apoptosis .

Comparison with Similar Compounds

Imidazole Core Modifications

  • Hydroxymethyl vs. Nitro Groups : The hydroxymethyl group at position 5 in the target compound contrasts with the nitro group in 5-nitroimidazole derivatives (e.g., ). Nitro groups are critical for antiparasitic activity (e.g., metronidazole) but are associated with mutagenicity. The hydroxymethyl group may reduce toxicity while retaining hydrogen-bonding capacity .
  • Sulfanyl vs. Sulfonyl Linkages : The sulfanyl (-S-) bridge in the target compound differs from sulfonyl (-SO₂-) groups in analogs like 2-{[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-cyclopropylacetamide (). Sulfonyl groups enhance stability and electron-withdrawing effects, whereas sulfanyl groups offer flexibility in redox interactions .

Carbamoyl and Acetamide Side Chains

  • Propan-2-yl Carbamoylmethyl vs. Ethylcarbamoyl : The propan-2-yl (isopropyl) group in the target compound increases steric bulk compared to the ethylcarbamoyl group in N-(4-chlorophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide (). This may enhance hydrophobic interactions with target proteins .
  • Aryl Substituents : The 2,4-dimethylphenyl group in the target compound contrasts with 4-chlorophenyl () and 4-ethylphenyl () groups in analogs. Chlorine atoms improve membrane permeability, while alkyl groups (e.g., ethyl, methyl) modulate lipophilicity .

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The propan-2-yl carbamoyl group in the target compound may improve metabolic stability compared to smaller alkyl chains (e.g., ethyl) in analogs .
  • Toxicity Considerations : The absence of a nitro group (common in mutagenic 5-nitroimidazoles) suggests a safer profile, though in vivo studies are needed .
  • Therapeutic Potential: Structural similarities to sulfonamide and imidazole-based antimicrobials () position this compound for evaluation against resistant pathogens.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves sequential steps:

Imidazole core formation : Condensation of substituted aldehydes/amines under basic conditions (e.g., NaHCO₃) .

Sulfanyl linkage introduction : Thiol-ether coupling using mercaptoacetamide derivatives in polar aprotic solvents (e.g., DMF) .

Functional group modifications : Hydroxymethylation via formaldehyde condensation, followed by carbamoylation with isopropyl isocyanate .

  • Optimization: Use high-throughput screening (HTS) to vary temperature (60–100°C), solvent polarity, and catalyst loading (e.g., Pd/C for coupling reactions) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Answer :

  • ¹H/¹³C NMR : Assign peaks for imidazole protons (δ 7.2–8.1 ppm), sulfanyl-CH₂ (δ 3.8–4.2 ppm), and hydroxymethyl (-CH₂OH, δ 4.5 ppm) .
  • IR Spectroscopy : Confirm amide C=O (1650–1680 cm⁻¹) and -OH (3200–3400 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What preliminary biological assays are recommended for activity screening?

  • Answer :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., COX-2 inhibition) .

Advanced Research Questions

Q. How can conflicting biological activity data across studies be resolved?

  • Answer :

  • Standardized Assays : Replicate experiments under controlled conditions (pH, serum-free media) to minimize variability .
  • Structural Analysis : Compare X-ray crystallography (e.g., ) or computational docking to confirm binding modes .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

  • Answer :

  • Prodrug Design : Mask the hydroxymethyl group with acetyl or phosphate esters to improve bioavailability .
  • Isotope Labeling : Introduce ²H/¹³C at labile sites (e.g., -CH₂OH) for pharmacokinetic tracking .
  • Microsomal Stability Assays : Use liver microsomes (human/rat) to identify metabolic hotspots .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Answer :

  • Analog Synthesis : Replace the propan-2-yl carbamoyl group with cyclopropyl or fluorophenyl variants (see for fluorophenyl analogs) .
  • 3D-QSAR Modeling : Use Schrödinger’s Maestro or MOE to correlate substituent electronic effects (Hammett σ) with activity .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to biological potency .

Q. What advanced techniques characterize its interaction with biological targets?

  • Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kᵈ) to purified enzymes .
  • Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Methodological Guidance for Contradictory Data

Q. How to address discrepancies in enzyme inhibition IC₅₀ values?

  • Answer :

  • Assay Replication : Use identical enzyme sources (e.g., recombinant vs. tissue-extracted) and substrate concentrations .
  • Allosteric vs. Competitive Inhibition : Perform Lineweaver-Burk plots to determine inhibition mechanisms .
  • Proteomic Profiling : Identify off-target interactions via affinity chromatography-mass spectrometry .

Q. What computational tools predict reactive intermediates during synthesis?

  • Answer :

  • DFT Calculations (Gaussian 16) : Model transition states for sulfanyl coupling or carbamoylation steps .
  • Reaction Pathway Analysis : Use ACD/Labs or ChemAxon to simulate byproduct formation .

Tables for Key Data

Property Value/Technique Reference
LogP (Predicted) 2.8 ± 0.3 (Schrödinger QikProp)
Aqueous Solubility 0.12 mg/mL (pH 7.4, shake-flask method)
Thermal Stability Decomposition at 220°C (TGA)
Enzyme Inhibition (COX-2) IC₅₀ = 1.2 µM (fluorometric assay)

Key Challenges & Recommendations

  • Synthetic Scalability : Transition from batch to flow chemistry for improved yield (e.g., ) .
  • Biological Target Identification : Combine CRISPR-Cas9 screening with chemoproteomics .
  • Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data practices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.